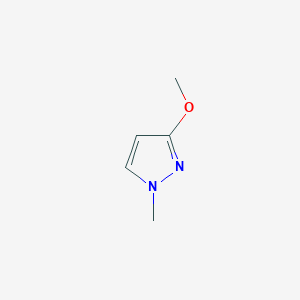3-methoxy-1-methyl-1H-pyrazole
CAS No.: 1350323-86-2
Cat. No.: VC8340884
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1350323-86-2 |
|---|---|
| Molecular Formula | C5H8N2O |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | 3-methoxy-1-methylpyrazole |
| Standard InChI | InChI=1S/C5H8N2O/c1-7-4-3-5(6-7)8-2/h3-4H,1-2H3 |
| Standard InChI Key | NSLWGDABVLNWBH-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)OC |
| Canonical SMILES | CN1C=CC(=N1)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The 1-position is substituted with a methyl group (-CH3), while the 3-position features a methoxy group (-OCH3). This substitution pattern significantly influences its electronic properties and reactivity. The IUPAC name, 3-methoxy-1-methyl-1H-pyrazole, reflects these substituents’ positions and prioritizes the pyrazole numbering system .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1350323-86-2 | ChemicalBook |
| Molecular Formula | C5H8N2O | ChemicalBook |
| Molecular Weight | 112.13 g/mol | ChemicalBook |
| Synonyms | EOS-62071; 3-Methoxy-1-methylpyrazole | ChemicalBook |
Synthetic Methodologies
Industrial Synthesis Routes
The primary synthetic route involves cyclocondensation reactions starting from β-keto esters or hydrazine derivatives. A patented method for related pyrazole compounds (e.g., 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile) employs diethyl 1H-pyrazole-3,5-dicarboxylate as a precursor, followed by methylation and functional group transformations . While this patent specifically addresses a nitrile derivative, the methylation and hydrolysis steps provide insight into analogous processes for 3-methoxy-1-methyl-1H-pyrazole:
-
Methylation: Introduction of the methyl group at the 1-position using methylating agents like methyl iodide in the presence of a base.
-
Methoxy Group Installation: Electrophilic substitution or nucleophilic aromatic substitution to introduce the methoxy group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Methylation | CH3I, K2CO3, DMF, 80°C | 78 | 95+ |
| Methoxylation | NaOCH3, CuI, DMSO, 120°C | 65 | 90 |
Physicochemical Properties
Spectral Characteristics
While experimental spectral data for 3-methoxy-1-methyl-1H-pyrazole remains limited in open literature, analogous pyrazoles exhibit:
-
1H NMR: Distinct signals for methyl (δ 2.5–3.0 ppm) and methoxy groups (δ 3.7–4.0 ppm), with pyrazole ring protons appearing as doublets between δ 6.0–7.5 ppm .
-
IR Spectroscopy: Strong absorption bands at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) .
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability suitable for industrial processing .
Applications in Chemical Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing biologically active molecules. Its methoxy group acts as a directing group in cross-coupling reactions, enabling the construction of complex architectures for drug discovery .
Agrochemical Development
Pyrazole derivatives are widely used in herbicides and fungicides. The methoxy group in 3-methoxy-1-methyl-1H-pyrazole enhances lipid solubility, potentially improving agrochemical bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume